1-[(4-Chlorophenyl)sulfanyl]butan-2-one
Description
1-[(4-Chlorophenyl)sulfanyl]butan-2-one is a sulfur-containing ketone derivative featuring a 4-chlorophenylsulfanyl group attached to the second carbon of a butanone backbone. The sulfanyl (S–) group may influence electronic properties and binding interactions, distinguishing it from sulfonyl (SO₂–) or other derivatives.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfanylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c1-2-9(12)7-13-10-5-3-8(11)4-6-10/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLZSLWMAUVOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CSC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20712390 | |
| Record name | 1-[(4-Chlorophenyl)sulfanyl]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51828-54-7 | |
| Record name | 1-[(4-Chlorophenyl)sulfanyl]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[(4-Chlorophenyl)sulfanyl]butan-2-one, also known as 4-(phenylsulfanyl)butan-2-one, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a butan-2-one backbone with a chlorophenyl group and a sulfanyl substituent. Its chemical structure can be represented as follows:
This unique combination of functional groups contributes to its biological activity.
Anti-inflammatory Effects
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study focused on its effects on CCL-1 production in human monocytes revealed that the compound suppresses lipopolysaccharide (LPS)-induced CCL-1 production through the following mechanisms:
- Inhibition of Signaling Pathways : The compound interferes with the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are critical in inflammatory responses .
- Epigenetic Regulation : It was found to downregulate histone H3 and H4 acetylation, suggesting a role in epigenetic modulation of gene expression related to inflammation .
Neuroprotective Properties
In addition to its anti-inflammatory effects, this compound has been investigated for neuroprotective activities. This aspect is particularly relevant in the context of neurodegenerative diseases where inflammation plays a significant role.
Study on CCL-1 Production
A pivotal study investigated the impact of this compound on CCL-1 production in THP-1 cells (a human monocytic cell line). The findings included:
| Concentration (µM) | CCL-1 Production (pg/mL) | Cell Viability (%) |
|---|---|---|
| Control | 500 | 100 |
| 0.1 | 450 | 98 |
| 1 | 300 | 95 |
| 10 | 150 | 90 |
| 20 | 50 | 85 |
The results indicated that higher concentrations of the compound led to a significant reduction in CCL-1 production while maintaining cell viability .
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-(Phenylsulfanyl)butan-2-one | Anti-inflammatory | Suppresses CCL-1 via epigenetic regulation |
| 4-(Chlorophenyl)butan-2-one | Potential calcium antagonist | Lacks sulfanyl group |
| 4-(Trifluoromethoxy)phenylbutan | Neuroprotective | Contains trifluoromethoxy group |
This table highlights how structural variations influence biological activities.
Scientific Research Applications
Medicinal Chemistry
1-[(4-Chlorophenyl)sulfanyl]butan-2-one is primarily studied for its potential therapeutic applications. The compound's structure suggests it may interact with biological targets, influencing various biochemical pathways.
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Properties : Potential effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : May modulate inflammatory pathways, offering therapeutic benefits in conditions like arthritis.
- Antitumor Activity : Preliminary studies suggest the compound could inhibit tumor growth by affecting cancer cell metabolism.
Case Study: Antitumor Activity
A study evaluating the antitumor effects of this compound demonstrated that it significantly reduced the viability of specific cancer cell lines in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. This finding supports further exploration into its use as a chemotherapeutic agent.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Synthesis Routes
Several synthetic routes have been developed to produce this compound, including:
- Nucleophilic Substitution Reactions : Utilizing chlorinated phenyl groups to introduce sulfur functionalities.
- Carbonyl Chemistry : Employing reactions involving ketones and thiols to create the desired structure.
These methods highlight the versatility of this compound as a building block for more complex molecules.
Material Science
In material science, this compound is explored for its potential applications in the development of novel materials with unique properties.
Applications in Coatings and Polymers
This compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its presence may also impart antimicrobial characteristics to coatings used in medical devices or food packaging.
Comparison with Similar Compounds
Sulfanyl/Sulfonyl Derivatives
A series of N-substituted propanamide derivatives (e.g., compounds 7k , 7l , 7m , 7h–j ) share the 4-chlorophenylsulfonyl group but differ in substituents and heterocyclic components (Table 1). Key comparisons include:
- Structural Variations : Substituents on the aromatic ring (e.g., ethyl, methyl) or additional heterocycles (e.g., oxadiazole, piperidinyl) influence molecular weight, melting points, and spectral profiles. For example, 7m (C₂₅H₂₉ClN₄O₄S₂) has a higher molecular weight (549 g/mol) than 7k/l (535 g/mol) due to a methyl group .
- Physical Properties : Melting points range from 64°C (7m ) to 108°C (7h ), correlating with substituent bulkiness and crystallinity .
- Spectroscopy : IR spectra show characteristic S=O (1120–1150 cm⁻¹) and C=O (1680–1700 cm⁻¹) stretches for sulfonyl derivatives, while sulfanyl analogs (e.g., the target compound) would lack the S=O peak .
Table 1 : Selected Sulfonyl Derivatives and Their Properties
| Compound | Molecular Formula | MW (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 7k | C₂₄H₂₇ClN₄O₄S₂ | 535 | 66–68 | 2-Ethylphenyl |
| 7l | C₂₄H₂₇ClN₄O₄S₂ | 535 | 77–79 | 4-Ethylphenyl |
| 7m | C₂₅H₂₉ClN₄O₄S₂ | 549 | 64–66 | 2-Ethyl-6-methylphenyl |
| 7h | C₂₄H₂₇ClN₄O₄S₂ | 535 | 108–110 | 3,5-Dimethylphenyl |
Triazole-Based Agrochemicals
Triadimefon® (TDM) and cyproconazole® (CPZ) are triazole fungicides containing a 4-chlorophenyl group. Unlike 1-[(4-Chlorophenyl)sulfanyl]butan-2-one, these compounds feature triazole rings, which enhance antifungal activity but raise environmental concerns . Their molecular weights (TDM: 293.7 g/mol; CPZ: 291.8 g/mol) are lower than sulfonyl derivatives, reflecting simpler structures.
Cyclic Carboxylic Acids and Nitriles
Compounds like 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid (MW: 210.65 g/mol, mp: 80–82°C) and 1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile (MW: 219.70 g/mol) highlight the impact of functional groups. The carboxylic acid and nitrile moieties confer distinct solubility and reactivity compared to the ketone and sulfanyl groups in the target compound .
α,β-Unsaturated Ketones (Enones)
Halogen-substituted enones, such as (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (C₁₆H₁₃ClO), share the ketone group but lack sulfur. Their NMR spectra show deshielded α,β-unsaturated protons (δ 7.8–8.2 ppm), contrasting with the shielded environments in sulfanyl derivatives . DFT studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one reveal intramolecular hydrogen bonding, which may enhance stability compared to non-hydroxylated analogs .
Sulfanyl Ketones with Heterocycles
The crystal structure of 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone demonstrates how fluorination and aromatic stacking influence molecular geometry. The sulfanyl group participates in weak C–H···S interactions, which could modulate solubility and crystallinity in related compounds .
Key Findings and Implications
- Bioactivity : Sulfonyl derivatives (7a–q ) exhibit moderate hemolytic toxicity (7–15% hemolysis at 1000 μg/mL), suggesting that replacing sulfonyl with sulfanyl groups (as in the target compound) might reduce toxicity .
- Environmental Impact : Triazole fungicides face scrutiny due to resistance issues, whereas sulfur-containing analogs may offer greener alternatives .
Preparation Methods
Thiolation of Butan-2-one Derivatives with 4-Chlorophenylthiol
A common approach involves the reaction of a halogenated butan-2-one derivative (such as 1-bromo-butan-2-one) with 4-chlorophenylthiol or a thiolate salt under basic conditions. The reaction proceeds via nucleophilic substitution (S_N2) to form the sulfanyl ketone.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | 1-Bromo-butan-2-one + 4-chlorophenylthiol | Base: Sodium hydride or potassium carbonate |
| 2 | Solvent: Dimethylformamide or tetrahydrofuran | Temperature: Room temperature to reflux |
| 3 | Reaction time: Several hours under inert atmosphere | Efficient formation of C–S bond |
This method is analogous to the synthesis of related compounds such as 4-[(4-fluorophenyl)thio]butan-2-one, where 1-bromo-4-fluorobenzene reacts with butanone in the presence of a base and sulfur source.
Use of 4-Chlorophenylthiolate Salts
In situ generation of 4-chlorophenylthiolate anions from 4-chlorothiophenol and a strong base (e.g., sodium hydride) can be reacted with butan-2-one derivatives. This method provides high nucleophilicity and facilitates the substitution reaction.
| Parameter | Details |
|---|---|
| Base | Sodium hydride, potassium carbonate |
| Solvent | DMF, THF |
| Temperature | 0 °C to reflux |
| Reaction time | 2–8 hours |
Alternative Synthetic Routes via Mannich and Related Reactions
While direct thiolation is common, some literature describes multi-step syntheses involving Mannich bases and enone intermediates that can be functionalized to introduce the 4-chlorophenylthio group. For example, related compounds with 4-chlorophenylthio substituents have been synthesized starting from vanillin derivatives and acetophenones using green reagents and solvents, followed by sulfur substitution and purification steps.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Base | Sodium hydride, potassium carbonate | Strong bases preferred for thiolate generation |
| Solvent | Dimethylformamide (DMF), tetrahydrofuran (THF) | Polar aprotic solvents favor substitution |
| Temperature | 0 °C to reflux (25–80 °C) | Room temperature to moderate heating |
| Reaction Time | 2–10 hours | Monitored by TLC or other analytical methods |
| Purification | Column chromatography (ethyl acetate/hexane) | To isolate pure sulfanyl ketone product |
Detailed Reaction Example
- To a stirred solution of 1-bromo-butan-2-one (1 equiv) in dry DMF, sodium hydride (1.2 equiv) is added slowly at 0 °C under nitrogen atmosphere.
- After 30 minutes, 4-chlorothiophenol (1.1 equiv) is added dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 6 hours.
- Completion is monitored by TLC.
- The reaction is quenched with water, extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by silica gel column chromatography using ethyl acetate/hexane as eluent.
- Yield: Typically 70–85%.
Research Findings and Notes
- The choice of base and solvent critically affects the yield and purity of this compound.
- Strong bases like sodium hydride or potassium tert-butoxide promote efficient thiolate formation.
- Polar aprotic solvents such as DMF or THF stabilize the thiolate intermediate and facilitate substitution.
- Reaction temperature control (0 °C to room temperature) minimizes side reactions such as elimination or over-alkylation.
- Purification by column chromatography ensures removal of unreacted starting materials and side products.
- Analogous compounds with different halogen substituents on the phenyl ring have been synthesized using similar methods, indicating the robustness of this approach.
Summary Table of Preparation Methods
| Method | Starting Materials | Base | Solvent | Temp Range (°C) | Reaction Time | Yield (%) | Key Notes |
|---|---|---|---|---|---|---|---|
| Nucleophilic substitution | 1-Bromo-butan-2-one + 4-chlorothiophenol | Sodium hydride, K2CO3 | DMF, THF | 0 to reflux | 2–8 hours | 70–85 | Direct C–S bond formation |
| Thiolate salt generation | 4-Chlorothiophenol + base + butan-2-one derivative | Sodium hydride, potassium tert-butoxide | DMF, THF | 0–30 | 3–6 hours | 75–80 | In situ thiolate formation |
| Multi-step synthesis (related) | Vanillin, acetophenone derivatives | Various (Mannich base formation) | Green solvents | Reflux | 12–18 hours | Variable | Used for related 4-chlorophenylthio compounds |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-[(4-Chlorophenyl)sulfanyl]butan-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-chlorothiophenol and a ketone precursor (e.g., 4-chlorobutan-2-one). Optimizing reaction conditions (e.g., base selection, solvent polarity, and temperature) is critical. For example, using polar aprotic solvents like DMF enhances nucleophilicity, while bases like NaH or K₂CO₃ improve deprotonation efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. How can structural characterization of this compound be performed to confirm its molecular geometry?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, related sulfanyl-ketones have been analyzed using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly the C–S bond (~1.78–1.82 Å) and ketone geometry . Complementary techniques like NMR (¹³C and ¹H) and FT-IR validate functional groups, such as the ketone carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and aryl chloride signals .
Q. What are the common chemical transformations of the sulfanyl and ketone groups in this compound?
- Methodological Answer :
- Sulfanyl group : Susceptible to oxidation with m-CPBA or H₂O₂ to form sulfoxides or sulfones, which can be monitored via TLC or HPLC .
- Ketone group : Reducible with NaBH₄ or LiAlH₄ to a secondary alcohol, requiring inert conditions (e.g., dry THF) to prevent side reactions .
Substituent effects (e.g., electron-withdrawing Cl) influence reactivity; computational studies (DFT) can predict regioselectivity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to identify reactive sites. For example, the sulfanyl sulfur’s lone pairs (HOMO) may dominate nucleophilic behavior, while the ketone’s electrophilic carbon (LUMO) drives addition reactions. Solvent effects can be simulated using PCM models .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR spectra)?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or crystal packing. Variable-temperature NMR can detect conformational exchange, while SC-XRD (e.g., ORTEP-3 visualization) clarifies static structures. For instance, hindered rotation around the C–S bond may cause splitting in ¹H NMR, resolved by heating the sample to coalesce signals .
Q. How does the chlorophenyl substituent influence the compound’s biological activity, and what assays validate these effects?
- Methodological Answer : The 4-Cl group enhances lipophilicity and membrane permeability, which can be quantified via logP measurements. Biological activity (e.g., antimicrobial) is tested using broth microdilution assays (MIC determination against Gram+/Gram− bacteria). Comparative studies with non-chlorinated analogs (e.g., 4-methylphenyl derivatives) isolate the Cl substituent’s contribution .
Q. What crystallographic challenges arise in resolving the structure of sulfanyl-ketones, and how are they mitigated?
- Methodological Answer : Sulfur atoms cause weak diffraction, requiring high-resolution data (≤0.8 Å) and synchrotron sources. Twinning or disorder (common in flexible chains) is addressed using SHELXD for phase refinement and PLATON for validation. For example, a related chlorophenyl-sulfanyl compound required 123 K data collection to minimize thermal motion artifacts .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
